molecular formula C13H23NO5 B12965041 2-((tert-Butoxycarbonyl)amino)-7-oxooctanoic acid

2-((tert-Butoxycarbonyl)amino)-7-oxooctanoic acid

Cat. No.: B12965041
M. Wt: 273.33 g/mol
InChI Key: HNFOFFXTNBGNMY-UHFFFAOYSA-N
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Description

2-((tert-Butoxycarbonyl)amino)-7-oxooctanoic acid is an organic compound that features a tert-butyloxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules. The Boc group is known for its stability under basic conditions and its ease of removal under acidic conditions, making it a popular choice for protecting amine functionalities during multi-step synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((tert-Butoxycarbonyl)amino)-7-oxooctanoic acid typically involves the protection of an amino group with a Boc group. This can be achieved by reacting the amino-substrate with di-tert-butyl dicarbonate under basic conditions . The reaction is usually carried out in a solvent such as tetrahydrofuran (THF) or acetonitrile, and the temperature is maintained at ambient conditions to ensure optimal yield .

Industrial Production Methods

Industrial production of Boc-protected compounds often employs similar methods but on a larger scale. The use of continuous flow reactors has been explored to enhance the efficiency and scalability of the process . These reactors allow for precise control over reaction conditions, leading to higher yields and reduced reaction times.

Mechanism of Action

The mechanism of action of 2-((tert-Butoxycarbonyl)amino)-7-oxooctanoic acid primarily involves the protection and deprotection of amine groups. The Boc group stabilizes the amine functionality during synthetic transformations and can be selectively removed under acidic conditions to reveal the free amine . This allows for the sequential construction of complex molecules without interference from reactive amine groups.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((tert-Butoxycarbonyl)amino)-7-oxooctanoic acid is unique due to its specific structure, which includes a Boc-protected amine and a ketone functionality. This combination allows for versatile synthetic applications, particularly in the construction of complex peptides and other biologically active molecules .

Properties

Molecular Formula

C13H23NO5

Molecular Weight

273.33 g/mol

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]-7-oxooctanoic acid

InChI

InChI=1S/C13H23NO5/c1-9(15)7-5-6-8-10(11(16)17)14-12(18)19-13(2,3)4/h10H,5-8H2,1-4H3,(H,14,18)(H,16,17)

InChI Key

HNFOFFXTNBGNMY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CCCCC(C(=O)O)NC(=O)OC(C)(C)C

Origin of Product

United States

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